![molecular formula C19H19N3O4 B2887483 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide CAS No. 941923-35-9](/img/structure/B2887483.png)

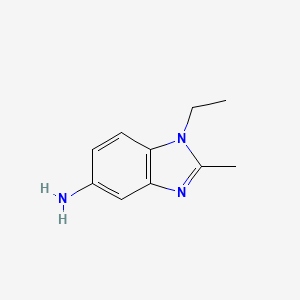

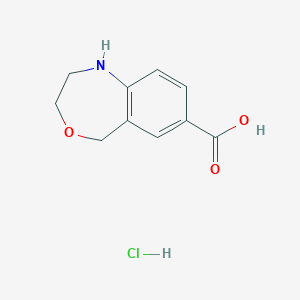

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of many cell types. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. Therefore, DPA-714 has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Molecular Structure and Stability

Research on compounds with structural similarities, such as pyrimidine derivatives, often focuses on understanding their molecular conformation, stability, and how these factors influence their chemical reactivity and potential applications. For instance, studies have shown that pyrimidine derivatives can adopt specific conformations based on the interactions between functional groups, which could be crucial for designing molecules with desired chemical properties for various applications, including materials science and catalysis (Forbes, Beatty, & Smith, 2001).

Antiproliferative Activity

Compounds featuring pyrimidine cores are extensively researched for their biological activities, including their potential antiproliferative effects against various cancer cell lines. For example, certain pyrimidine derivatives have been synthesized and shown to exhibit promising anticancer activities by inhibiting the proliferation of human cancer cell lines, such as colon, lung adenocarcinoma, and gastric cancer cells. This suggests that N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide could also be explored for similar antiproliferative properties (Huang et al., 2020).

Antimicrobial and Insecticidal Applications

Research on pyrimidine and its derivatives has also highlighted their potential in antimicrobial and insecticidal applications. Synthesized compounds based on the pyrimidine structure have been evaluated for their effectiveness against a range of microorganisms and pests, indicating their potential use in developing new antimicrobial agents and insecticides. This line of research underscores the versatility of pyrimidine derivatives in contributing to fields such as agriculture and infectious disease control (Deohate & Palaspagar, 2020).

Mécanisme D'action

Target of Action

The primary targets of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide are currently unknown. This compound is part of a larger class of molecules known as pyridopyrimidines , which have been shown to interact with a variety of biological targets.

Mode of Action

Pyridopyrimidines, in general, are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent or non-covalent bonds . The specific interactions of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

Given the diversity of potential targets for pyridopyrimidines , it is likely that this compound could affect multiple pathways

Propriétés

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-11-7-6-10-22-17(11)20-12(2)15(19(22)24)21-18(23)13-8-5-9-14(25-3)16(13)26-4/h5-10H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFCDNNNWMTSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C(=CC=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)

![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)